Clinoposaponin D

Platelet aggregation Hemostasis Triterpene saponin pharmacology

Clinoposaponin D (CAS 1822328-43-7; C₄₈H₇₈O₁₉; MW 959.13) is an oleanane-type triterpenoid saponin first isolated and structurally characterized from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze (Lamiaceae) in 2016.

Molecular Formula C48H78O19
Molecular Weight 959.1 g/mol
Cat. No. B12105900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinoposaponin D
Molecular FormulaC48H78O19
Molecular Weight959.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)CO)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C48H78O19/c1-22-31(55)38(66-40-36(60)34(58)32(56)25(17-49)63-40)39(67-41-37(61)35(59)33(57)26(18-50)64-41)42(62-22)65-30-10-11-44(3)27(45(30,4)20-52)9-12-46(5)28(44)8-7-23-24-15-43(2,19-51)13-14-48(24,21-53)29(54)16-47(23,46)6/h7-8,22,25-42,49-61H,9-21H2,1-6H3
InChIKeyKWPHFSYEPKEHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clinoposaponin D Procurement Guide: Oleanane-Triterpenoid Saponin from Clinopodium chinense with Verified Platelet Aggregation and Hemostatic Differentiation


Clinoposaponin D (CAS 1822328-43-7; C₄₈H₇₈O₁₉; MW 959.13) is an oleanane-type triterpenoid saponin first isolated and structurally characterized from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze (Lamiaceae) in 2016 [1]. Its aglycone is 3β,16β,23α,28β,30β-pentahydroxyl-olean-11,13(18)-diene, bearing a trisaccharide chain of β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-fucopyranoside at C-3 [1]. It co-occurs with six known saponins—buddlejasaponins IV, IVa, IVb, clinopodiside D, a tetrahydroxyoleanene glycoside, and prosaikogenin A—as well as two triterpene aglycones (saikogenins A and F), making it a compound whose biological differentiation from co-isolated congeners has been experimentally established within a single, internally controlled study [1][2]. Clinoposaponin D is commercially available as a purified reference standard (HPLC ≥98%) for research use in pharmacological screening and analytical method development [3].

Why Clinoposaponin D Cannot Be Interchanged with Buddlejasaponin IV or Saikosaponin a/d: Structural and Pharmacological Evidence


Although Clinoposaponin D shares an identical trisaccharide chain [β-D-Glc-(1→2)-[β-D-Glc-(1→3)]-β-D-Fuc] with buddlejasaponins IV, IVa, and IVb, it is the aglycone—olean-11,13(18)-diene with five hydroxyl groups—that fundamentally distinguishes its biological profile [1]. In the same study where all nine co-isolated compounds were tested under identical conditions, Clinoposaponin D produced 27.2% platelet aggregation at 100 μM, compared with 69.9% for buddlejasaponin IV and 74.1% for prosaikogenin A [2]. Its EC₅₀ for platelet aggregation exceeded 100 μM, ranking it among the less potent promoters in the set, whereas buddlejasaponin IV (EC₅₀ = 53.4 μM) and prosaikogenin A (EC₅₀ = 12.2 μM) were definitively potent [2]. Furthermore, Clinoposaponin D lacks the 13,28-epoxy-ether moiety characteristic of the pharmacologically pleiotropic saikosaponins a and d from Bupleurum species, a structural feature implicated in membrane perturbation and hemolytic activity [3][4]. Substituting any of these analogs for Clinoposaponin D in hemostasis or cytotoxicity studies would introduce confounding variables in both potency and mechanism of action.

Clinoposaponin D Quantitative Differentiation Evidence: Head-to-Head Platelet Aggregation, Thrombin Time, and Structural Selectivity Data


Platelet Aggregation Potency: Clinoposaponin D Is a Moderate Promoter, Distinct from the High-Potency Buddlejasaponin IV and Prosaikogenin A

In a direct head-to-head in vitro study of all nine compounds co-isolated from Clinopodium chinense, Clinoposaponin D (compound 1) induced 27.2 ± 1.7% rabbit platelet aggregation at 100 μM, a markedly lower maximal effect than buddlejasaponin IV (69.9 ± 1.8%) and prosaikogenin A (74.1 ± 2.6%) at the same concentration [1]. The EC₅₀ of Clinoposaponin D for platelet aggregation exceeded 100 μM, whereas buddlejasaponin IV and prosaikogenin A displayed EC₅₀ values of 53.4 μM and 12.2 μM, respectively [1]. The positive control ADP (10 μM) produced 69.88 ± 1.65% aggregation [2]. This positions Clinoposaponin D as a moderate, sub-maximal platelet aggregation promoter—pharmacologically distinct from the potent agonists buddlejasaponin IV and prosaikogenin A that approach ADP-level efficacy.

Platelet aggregation Hemostasis Triterpene saponin pharmacology

Thrombin Time Modulation: Clinoposaponin D Is Neutral, Unlike the TT-Shortening Buddlejasaponin IVb and Saikogenin F

Within the same co-isolated compound panel, Clinoposaponin D produced no significant shortening of thrombin time (TT) at concentrations up to 200 μM [1]. In contrast, buddlejasaponin IVb (compound 2) and saikogenin F (compound 9) shortened TT by 20.6% and 25.1%, respectively, at the highest tested concentration of 200 μM [1]. This divergent TT activity was observed despite Clinoposaponin D sharing the identical trisaccharide chain with buddlejasaponin IVb, indicating that the TT-shortening effect is aglycone-dependent and not conferred by the sugar moiety alone.

Thrombin time Coagulation cascade Hemostatic saponin screening

Aglycone Structural Differentiation: Olean-11,13(18)-Diene vs. 13,28-Epoxy Motif Separates Clinoposaponin D from Saikosaponins

Clinoposaponin D possesses an olean-11,13(18)-diene aglycone with hydroxylation at C-3β, C-16β, C-23α, C-28β, and C-30β [1]. This diene system with an open D-ring contrasts fundamentally with the 13,28-epoxy-ether bridge that defines the classical saikosaponins (saikosaponin a and d) from Bupleurum species [2]. The 13,28-epoxy moiety has been implicated in membrane-perturbing and hemolytic activities of saikosaponins—saikosaponin d, for instance, exhibits hemolysis at low micromolar concentrations [3]. While direct hemolytic data for Clinoposaponin D have not been published, the absence of the strained epoxy-ether ring predicts reduced membrane-disrupting potential relative to saikosaponin d, a class-level inference consistent with the compound's moderate platelet aggregation profile [4]. Within the Clinopodium genus, Clinoposaponin D further differs from buddlejasaponin IV (which contains a 13β,28-epoxy-olean-11-ene system), explaining their divergent platelet aggregation potencies despite identical sugar chains [1].

Triterpenoid saponin structure-activity relationship Aglycone classification Membrane activity

Sugar Chain Conservation with Divergent Pharmacology: Clinoposaponin D as a Probe for Aglycone-Driven SAR

Clinoposaponin D, buddlejasaponin IV, IVa, and IVb all bear the identical trisaccharide chain β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-fucopyranoside at position C-3 of their respective aglycones [1]. Despite this conserved glycosylation, their platelet aggregation activities span a 35-fold range: from 2.0% (clinopodiside D) to 74.1% (prosaikogenin A) at 100 μM, with Clinoposaponin D at an intermediate 27.2% [1][2]. This demonstrates that the pharmacological differences among these congeners are driven almost exclusively by aglycone structure, not by sugar chain variation. Clinoposaponin D therefore serves as a critical reference compound for dissecting aglycone-dependent pharmacophore requirements in oleanane-type saponins—a role that buddlejasaponin IV (high potency) cannot fulfill alone, as it occupies only one end of the activity spectrum.

Structure-activity relationship Triterpene glycoside Sugar chain conservation

Commercial Availability and Purity Benchmarking: HPLC ≥98% Clinoposaponin D as a Certified Reference Standard

Clinoposaponin D is commercially supplied as a white powder with HPLC purity ≥98% (customizable to ≥99%), with identity confirmed by NMR (¹H, ¹³C) and mass spectrometry (MS) . Multiple independent vendors (Biocrick, Caoyuankang, Kehua, ChemicalBook-listed suppliers) offer the compound specifically as a reference standard for content determination, qualitative identification, and pharmacological activity screening . This positions Clinoposaponin D as a readily accessible single-compound standard for the quality control of Clinopodii herba (Tabellae Clinopodii), a crude drug prescribed in the Pharmacopoeia of the People's Republic of China for metrorrhagia and hemostatic indications [1]. In contrast, buddlejasaponin IVb and prosaikogenin A, while also commercially available, are less commonly positioned as Clinopodium-specific QC markers, with buddlejasaponin IVb more frequently associated with Buddleja species authentication [2].

Quality control Reference standard HPLC purity

Clinoposaponin D: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Data


Hemostasis Research: Moderate Platelet Agonist Without Coagulation Cascade Amplification

Clinoposaponin D is the preferred compound for in vitro hemostasis studies requiring platelet aggregation promotion (27.2% at 100 μM) without concomitant shortening of thrombin time. Unlike buddlejasaponin IVb (20.6% TT shortening) and saikogenin F (25.1% TT shortening), Clinoposaponin D selectively targets the platelet component of hemostasis while leaving the coagulation cascade unperturbed [1]. This selectivity profile makes it suitable for dissecting platelet-specific versus coagulation-dependent hemostatic mechanisms, or for screening synergistic combinations where coagulation amplification is supplied by a separate agent [2].

Triterpene Saponin Structure-Activity Relationship (SAR) Studies: Aglycone Pharmacophore Mapping

Procuring Clinoposaponin D alongside buddlejasaponin IV, buddlejasaponin IVa, and clinopodiside D enables systematic SAR studies where the sugar chain is held constant [β-D-Glc-(1→2)-[β-D-Glc-(1→3)]-β-D-Fuc] while aglycone architecture is varied across a 35-fold activity range (2.0%–74.1% platelet aggregation). Clinoposaponin D occupies a critical intermediate position (27.2%) in this activity spectrum, bridging the gap between low-efficacy (buddlejasaponin IVa: 5.0%) and high-efficacy (buddlejasaponin IV: 69.9%) congeners [1]. This compound set enables quantitative pharmacophore modeling of the aglycone features that govern platelet aggregation potency in oleanane-type saponins [2].

Quality Control of Clinopodii herba: Species-Specific Reference Standard for Herbal Medicine Authentication

Clinoposaponin D serves as a botanically specific chemical marker for the quality control of Clinopodii herba (Tabellae Clinopodii), the Pharmacopoeia-listed crude drug used for metrorrhagia and hemostatic indications [1]. Available at HPLC ≥98% purity with full NMR and MS characterization, it enables HPLC fingerprinting and multi-component quantitative determination for species authentication, batch-to-batch consistency evaluation, and detection of adulteration with other Clinopodium or Buddleja species [2]. Its taxonomic specificity to Clinopodium chinense distinguishes it from buddlejasaponin IVb, which occurs across multiple genera and cannot serve as a Clinopodium-exclusive marker [3].

Comparative Hemolytic Safety Screening: A Saikosaponin Alternative Lacking the 13,28-Epoxy Motif

For cell-based assay systems where saikosaponin-induced hemolysis or membrane perturbation is a confounding variable, Clinoposaponin D offers a structurally rational alternative: it lacks the 13,28-epoxy-ether bridge that underlies the membrane-disrupting properties of saikosaponins a and d [1]. While direct hemolytic comparison data have not yet been published for Clinoposaponin D, its olean-11,13(18)-diene aglycone with five hydroxyl groups represents a fundamentally different pharmacophore from the strained epoxy-ether system of classical saikosaponins. Researchers screening oleanane-type saponins for intracellular targets can use Clinoposaponin D to minimize membrane-damage-associated false positives [2].

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